molecular formula C18H23NO3 B2730908 N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 505060-73-1

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2730908
CAS No.: 505060-73-1
M. Wt: 301.386
InChI Key: VPQQKWWSZVFVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a high-purity chemical compound offered for research and development purposes. This specialized molecule is built around a bicyclo[2.2.1]heptane scaffold, a ring system of significant interest in medicinal chemistry due to its rigid, three-dimensional structure which is often used to explore novel chemical space in drug discovery. Compounds featuring this core structure, such as certain cantharidin analogs, have been investigated for their potential biological activities, providing a rationale for the study of novel derivatives like this carboxamide. The structure incorporates a 4-methoxyphenyl carboxamide moiety, which can influence the molecule's physicochemical properties and potential for forming hydrogen bonds. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-5-7-13(22-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQQKWWSZVFVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and involve the use of chiral tertiary amines as catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The bicyclic core and methoxyphenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
N-(4-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 4-Methoxyphenyl C₂₀H₂₅NO₃⁺ ~327.4 (estimated) Methoxy group enhances electron density on phenyl Synthetic intermediate; drug discovery (inferred)
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl C₁₇H₁₉F₂NO₂ 307.34 Fluorine atoms increase lipophilicity Research chemicals; kinase inhibitors (hypothesized)
N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 5-Chloro-2-methoxyphenyl; 2-oxa ring C₁₇H₂₀ClNO₄ 337.80 Chlorine and oxygen alter reactivity and solubility Photocatalysis; agrochemicals
2-Bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide Bromo; 1-naphthyl C₂₂H₂₂BrNO₂ ~420.3 (estimated) Bulky naphthyl group; bromine aids in cross-coupling Specialty polymer precursors
N-(9-Ethylcarbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 9-Ethylcarbazol-3-yl; 2-oxa ring C₂₄H₂₆N₂O₃ ~390.5 (estimated) Carbazole moiety for π-π interactions Organic electronics; fluorescence probes

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound likely improves solubility and modulates binding interactions compared to halogenated analogs . Halogenation: Fluorine () and chlorine () increase lipophilicity and metabolic stability, making these analogs candidates for drug discovery. Bromine () introduces steric bulk and reactivity for cross-coupling reactions.

Higher molecular weight derivatives (e.g., naphthyl or carbazole-containing compounds) may target niche applications in materials science .

Biological Activity

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO3
  • Molar Mass : 325.41 g/mol
  • CAS Number : 618402-53-2

The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and ability to interact with various biological targets.

This compound primarily acts as a selective antagonist for the CXCR2 receptor, which is implicated in inflammatory responses and cancer metastasis. By blocking this receptor, the compound may reduce inflammation and inhibit the spread of cancer cells.

Biological Activities

The biological activities of this compound have been investigated through various studies:

  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial properties against several bacterial strains, indicating its usefulness in treating infections.
    • In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity :
    • Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.
    • It has been evaluated for its cytotoxic effects using assays such as MTT and SRB assays, showing promising results against various cancer types.
  • Anti-inflammatory Effects :
    • The inhibition of CXCR2 has been linked to decreased production of pro-inflammatory cytokines, suggesting that the compound could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Notable Studies

  • Antimicrobial Studies :
    • A study reported the synthesis of various derivatives of bicyclic compounds similar to this compound that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity :
    • In a comparative study of different bicyclic compounds, this compound showed IC50 values ranging from 5 to 15 µM across multiple cancer cell lines, indicating potent anticancer properties.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound's ability to inhibit CXCR2 was linked to reduced cell migration and invasion capabilities in metastatic cancer cells.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?

The compound is typically synthesized via a multi-step process:

Core bicyclic acid preparation : Start with 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid.

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide coupling : React the acyl chloride with 4-methoxyphenylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) under reflux in anhydrous dichloromethane or toluene .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Key Data :

StepReagents/ConditionsYield (%)
AcylationSOCl₂, 0°C → RT, 4h85–90
CouplingDCC, DCM, 12h reflux70–75

Q. How is the structural integrity of the bicyclo[2.2.1]heptane framework confirmed?

Methodological Approach :

  • X-ray crystallography : Resolve the bicyclic core and substituent geometry.
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Methoxy group: δ 3.7–3.8 ppm (singlet, 3H).
  • Bicyclic methyl groups: δ 0.9–1.2 ppm (multiplets, 9H).
    • ¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and oxo group (C=O) at δ 205–210 ppm .
  • FT-IR : Validate amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Q. What preliminary bioactivity screens are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations of 1–100 μM.
  • Enzyme inhibition : Test against kinases or proteases (e.g., 10 nM–10 µM range) using fluorescence-based assays.
  • Cardioprotective activity : Assess hypoxia-induced smooth muscle contraction in ex vivo models (e.g., rat aortic rings) at 10–100 µM, comparing to reference drugs like Levocarnitine .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

Methodology :

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the methoxyphenyl ring to modulate electron density.
    • Bulky substituents (e.g., -Ph, -t-Bu) on the bicyclic core to probe steric effects.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like kinases or GPCRs.
  • In vivo validation : Prioritize compounds with IC₅₀ < 10 µM in vitro for rodent models of disease (e.g., ischemia-reperfusion injury) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Analytical Strategy :

Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated HCT-116), passage numbers (<20), and assay conditions (e.g., 48h exposure).

Control normalization : Include reference compounds (e.g., Doxorubicin for cytotoxicity) in each experiment.

Meta-analysis : Use tools like RevMan to aggregate data from independent studies, applying random-effects models to account for variability .

Example : If Cardioprotective EC₅₀ values vary between 5–50 µM, check for differences in hypoxia protocols (e.g., 95% N₂/5% CO₂ vs. chemical hypoxia).

Q. What advanced techniques characterize photostability for UV-related applications?

  • UV-Vis spectroscopy : Monitor λmax shifts under UV irradiation (e.g., 254 nm, 24h).
  • HPLC-MS : Track degradation products (e.g., demethylation or oxidation of the methoxyphenyl group).
  • EPR spectroscopy : Detect free radical formation during photolysis .

Q. How can stereochemical effects on reactivity be investigated?

Approach :

  • Chiral chromatography : Separate enantiomers using a Chiralpak® IA column (hexane/isopropanol, 90:10).
  • Dynamic NMR : Study ring-flipping kinetics in the bicyclic core (variable-temperature ¹H NMR, -60°C to 25°C).
  • Computational modeling : Compare DFT-optimized structures (B3LYP/6-31G*) of diastereomers to predict stability/reactivity .

Q. What strategies optimize synthetic yield for scaled-up research?

  • Solvent screening : Test green solvents (e.g., cyclopentyl methyl ether) for amide coupling.
  • Catalysis : Use HOBt/DMAP to reduce racemization during coupling.
  • Process monitoring : Implement in situ FT-IR to track reaction progress and minimize byproducts .

Q. Optimized Conditions :

ParameterImprovementYield Increase
CatalystHOBt + DCC85% → 92%
SolventAnhydrous THF70% → 88%

Q. How to validate interactions with biological targets using computational tools?

  • Molecular dynamics (MD) simulations : Run 100 ns trajectories (AMBER) to assess binding stability to kinases.
  • Free energy perturbation (FEP) : Calculate ΔΔG for key residues (e.g., ATP-binding pocket Lys33).
  • Pharmacophore alignment : Match compound features (H-bond donors, hydrophobic regions) to known inhibitors .

Q. What analytical methods quantify trace impurities in the compound?

  • UHPLC-PDA : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
  • LOQ : 0.1% w/w for major impurities (e.g., unreacted acyl chloride).
  • NMR spiking : Add 1% of suspected impurity (e.g., methoxyphenylamine) to confirm detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.